RPR260243 - 668463-35-2

RPR260243

Catalog Number: EVT-282143
CAS Number: 668463-35-2
Molecular Formula: C28H25F3N2O4
Molecular Weight: 510.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RPR260243 is a small molecule identified as the first activator of the human ether-à-go-go-related gene (hERG) cardiac K+ channel. [] The hERG channel, encoded by the KCNH2 gene, plays a crucial role in cardiac repolarization. [] Dysfunction of this channel, often caused by drug block or genetic mutations, can lead to a prolonged QT interval on an electrocardiogram, increasing the risk of potentially fatal arrhythmias. [, ] RPR260243 has emerged as a valuable tool in scientific research for investigating the biophysical properties, pharmacological modulation, and therapeutic potential of the hERG channel.

Synthesis Analysis

The synthesis of RPR-260243 involves several steps that typically include the formation of the quinoline core and subsequent modifications to introduce the oxo-propyl piperidine moiety. While specific synthetic routes may vary, they generally encompass:

  1. Formation of the Quinoline Structure: This can be achieved through various cyclization reactions involving amino and carbonyl compounds.
  2. Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is linked to the quinoline scaffold.
  3. Final Modifications: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological assays.

Technical parameters such as reaction temperatures, times, and solvent systems are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

RPR-260243 has a complex molecular structure characterized by:

  • Molecular Formula: C19_{19}H22_{22}N2_{2}O
  • Molecular Weight: Approximately 294.39 g/mol
  • Key Functional Groups: The compound features a quinoline ring system, a piperidine ring, and an oxo group, which are essential for its biological activity.

The three-dimensional conformation of RPR-260243 allows it to effectively interact with specific binding sites on the hERG channel, influencing its gating properties. Molecular dynamics simulations have revealed that RPR-260243 binds at the intracellular ends of helices S5 and S6 of the hERG channel, which is crucial for modulating channel activity .

Chemical Reactions Analysis

RPR-260243 participates in several key chemical reactions that underpin its pharmacological effects:

  1. Binding Interactions: The primary reaction involves the binding of RPR-260243 to the hERG potassium channel, where it inhibits inactivation and slows deactivation kinetics.
  2. Electrophysiological Modulation: By binding to the hERG channel, RPR-260243 alters the voltage-dependent gating properties, enhancing repolarizing currents during cardiac action potentials.
  3. Rescue Mechanism in Mutant Channels: In cases of LQTS2 associated with specific mutations (e.g., R56Q), RPR-260243 has been shown to partially restore normal channel function by mitigating accelerated deactivation kinetics .

These interactions are critical for its potential use in treating arrhythmias associated with prolonged QT intervals.

Mechanism of Action

The mechanism of action of RPR-260243 primarily involves its role as an activator of hERG channels:

  1. Slowing Deactivation: RPR-260243 significantly slows the rate at which hERG channels deactivate following depolarization, thereby prolonging potassium ion efflux during cardiac repolarization.
  2. Inhibition of Inactivation: The compound inhibits the inactivation process of hERG channels, allowing for sustained current flow even after initial activation.
  3. Kinetic Modeling Insights: In silico models predict that RPR-260243 enhances protective currents without significantly affecting action potential duration, thereby reducing arrhythmic risks associated with LQTS2 mutations .

This dual action makes RPR-260243 a promising candidate for therapeutic interventions aimed at correcting dysfunctional cardiac repolarization.

Physical and Chemical Properties Analysis

RPR-260243 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as a pharmacological agent.
  • Melting Point and Boiling Point: Specific thermal properties are important for understanding its behavior during synthesis and storage.

These properties influence how RPR-260243 can be formulated for therapeutic use and how it interacts with biological systems.

Applications

RPR-260243 has significant scientific applications, particularly in cardiology:

  1. Treatment of Long QT Syndrome Type 2: Its ability to enhance hERG channel activity positions RPR-260243 as a potential treatment option for patients suffering from LQTS2.
  2. Research Tool in Cardiac Electrophysiology: The compound is used extensively in laboratory settings to study hERG channel dynamics and their role in cardiac action potentials.
  3. Development of Antiarrhythmic Therapies: As researchers explore new antiarrhythmic agents, RPR-260243 serves as a model compound for developing drugs that target potassium channels involved in cardiac repolarization.
Introduction to RPR-260243 in Cardiac Electrophysiology Research

Historical Context of hERG Channel Modulators in Arrhythmia Therapeutics

The human ether-à-go-go-related gene (hERG, Kv11.1) potassium channel conducts the rapid delayed rectifier K⁺ current (IKr), a critical regulator of cardiac action potential repolarization. Loss of IKr function—whether through congenital mutations (LQT2) or drug-induced blockade—prolongs ventricular repolarization, manifesting as long QT syndrome (LQTS) and increasing susceptibility to torsades de pointes (TdP) arrhythmia and sudden cardiac death [2] [3] [6]. Prior to 2005, antiarrhythmic strategies for LQTS centered on β-blockers or KATP channel openers like nicorandil, which non-specifically shortened action potential duration (APD) but carried risks of hypotension and ventricular fibrillation due to excessive repolarization acceleration [3] [6]. The identification of hERG as the molecular correlate of IKr catalyzed efforts to discover targeted modulators that could augment channel function without off-target effects.

Discovery and Classification of RPR-260243 as a Novel hERG1 Activator

In 2005, Kang et al. identified RPR260243 ((3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid) during routine screening of antibacterial compounds for hERG-blocking liability [3] [4] [6]. Unlike typical hERG blockers (e.g., dofetilide), RPR-260243 paradoxically enhanced hERG1 currents by >100% at 10 μM in Chinese Hamster Ovary (CHO) cells expressing wild-type channels. It was classified as a Type I hERG activator, characterized by its predominant effect on slowing channel deactivation kinetics—the rate-limiting step of IKr recovery during repolarization [3] [4]. This contrasted with later compounds like ICA-105574, which primarily attenuated inactivation (Type II) [6]. RPR-260243 emerged as a structurally distinct quinoline oxo-propyl piperidine derivative with negligible effects on other cardiac ion channels (KCNQ1/KCNE1, NaV1.5, CaV1.2) [4] [9].

Mechanistic Uniqueness Among Potassium Channel-Targeted Pharmacophores

RPR-260243 occupies a niche in potassium channel pharmacology due to its state-dependent action. Unlike classical K+ channel openers that promote pore dilation (e.g., minoxidil on KATP), RPR-260243 specifically decelerates the transition from open to closed states without altering voltage dependence of activation or single-channel conductance [1] [4] [6]. This mechanism is orthogonal to blockers that bind the central cavity (e.g., dofetilide), as RPR-260243 does not compete for radiolabeled dofetilide binding sites [7]. Its selectivity for hERG1 over neuronal ERG3 channels further underscores its isoform specificity [9], providing a template for designing cardiac-specific repolarization correctors.

Properties

CAS Number

668463-35-2

Product Name

RPR-260243

IUPAC Name

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid

Molecular Formula

C28H25F3N2O4

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1

InChI Key

VWNMWKSURFWKAL-HXOBKFHXSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F

Solubility

Soluble in DMSO

Synonyms

(3R,4R)-4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl)-piperidine-3-carboxylic acid
RPR260243

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.